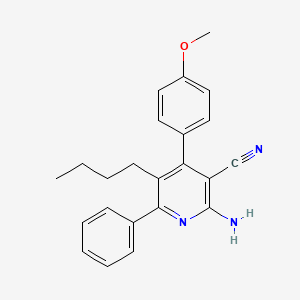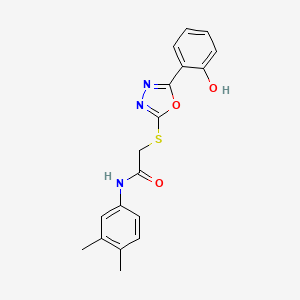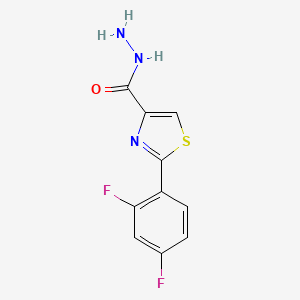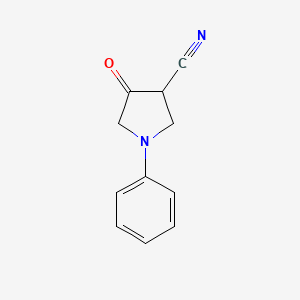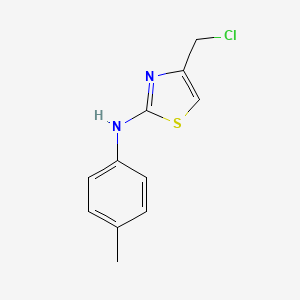![molecular formula C14H12N2O B11772241 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol CAS No. 421553-25-5](/img/structure/B11772241.png)
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is a compound that features a benzimidazole moiety attached to a phenyl ring, which is further connected to a methanol group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as the reaction medium . The reaction proceeds through the formation of a benzimidazole intermediate, which is then further functionalized to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of functional materials and organic ligands.
相似化合物的比较
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid: Oxidized form of the compound.
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)amine: Amine derivative of the compound.
Uniqueness
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
| 421553-25-5 | |
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
[3-(1H-benzimidazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)16-14/h1-8,17H,9H2,(H,15,16) |
InChI 键 |
GBOMHPYKQJIHHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





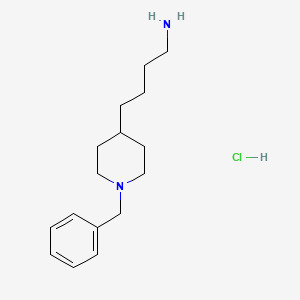
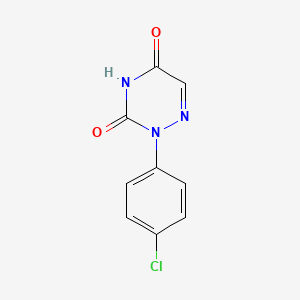

![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
